1-(2-Hydroxyethyl)guanidine
Overview
Description
1-(2-Hydroxyethyl)guanidine is an organic compound with the molecular formula C3H9N3O. It is a derivative of guanidine, featuring a hydroxyethyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
- Specifically, it prevents the release of NE at nerve endings, leading to a depletion of NE in peripheral sympathetic nerve terminals and tissues .
- By interfering with NE release, it modulates sympathetic transmission, impacting blood pressure regulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethyl)guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with guanidine-based oligomers, which are known for their antimicrobial properties . These interactions often involve electrostatic forces and can lead to significant changes in the structure and function of the biomolecules involved. Additionally, this compound can act as a nucleophile in biochemical reactions, participating in processes such as alkylation and acylation .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to increase cellular permeability and induce liposome leakage . This compound can disrupt cell membranes, leading to increased permeability and potential cell damage. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect calcium transport across mitochondrial membranes, which is crucial for energy transduction and cellular metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form guanidinium cations upon protonation, which can interact with biomolecules through electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by interacting with DNA and RNA molecules, potentially leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, which can affect its efficacy and safety in experimental settings . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling pathways and metabolic processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing muscle function and reducing fatigue . At high doses, it can be toxic and cause adverse effects, including cell damage and disruption of metabolic processes . Understanding the dosage effects of this compound is essential for its safe and effective use in biomedical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as guanidine hydroxylases, which convert it into other biologically active compounds . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in cells and tissues. Additionally, this compound can interact with cofactors and other metabolic intermediates, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across the apical and basolateral membranes of intestinal cells through different mechanisms . These transport processes are crucial for the proper localization and accumulation of this compound in target tissues, which can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles through targeting signals and post-translational modifications . For instance, it can accumulate in mitochondria, where it affects calcium transport and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)guanidine can be compared with other similar compounds such as:
Guanidine: The parent compound, which lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)guanidine: A closely related compound with similar properties.
2-(2-Hydroxyethyl)guanidine: Another derivative with slight structural differences.
Uniqueness: this compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWEVVTYBEELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195871 | |
Record name | Guanidine, (2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-52-0 | |
Record name | Guanidine, (2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, (2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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